Imidazo[1,2-a]pyrazin-3-amine

Aurora kinase inhibition cancer therapeutics scaffold optimization

Fragment-based kinase drug discovery programs frequently require a validated, minimal-mass hinge-binding scaffold with a primary amine handle for rapid library enumeration. Imidazo[1,2-a]pyrazin-3-amine (CAS 19943-95-4) directly addresses this need as the unsubstituted 3-amino congener of the imidazo[1,2-a]pyrazine core. - Demonstrated >12,000-fold Aurora kinase potency improvement from this parent core; sub-nanomolar PI3Kα/mTOR dual inhibition (0.06 nM/3.12 nM) achieved with optimized derivatives. - Enables tunable CHK1/MK2 selectivity toggle (60 nM CHK1 with 18-fold selectivity) and BRD4/TAF1 dual bromodomain inhibition (UMB-32; Kd = 550/560 nM). - Fragment-compliant properties (MW 134.14, XLogP3 0.3, 0 rotatable bonds) meet Rule of Three; 3-amine handle permits rapid diversification via GBB multicomponent reaction. Supplied with full analytical certification. Global B2B shipping available.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 19943-95-4
Cat. No. B173388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-3-amine
CAS19943-95-4
Synonyms3-aminoimidazo(1,2-a)pyrazine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)N
InChIInChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2
InChIKeyBKDDBTSRIQDISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazin-3-amine Scaffold Overview


Imidazo[1,2-a]pyrazin-3-amine (CAS 19943-95-4) is the unsubstituted 3-amino congener of the imidazo[1,2-a]pyrazine bicyclic heterocycle. With molecular formula C₆H₆N₄, molecular weight 134.14 g/mol, computed XLogP3 of 0.3, topological polar surface area of 56.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1], this compound serves as the minimal functionalized parent scaffold from which numerous potent kinase inhibitor series have been elaborated. Its primary aromatic amine at the 3-position constitutes the critical synthetic handle for diversification via acylation, alkylation, reductive amination, and multicomponent Groebke–Blackburn–Bienaymé (GBB) cyclocondensations . The imidazo[1,2-a]pyrazine ring system is recognized as a privileged kinase-binding scaffold, with the pyrazine ring providing three nitrogen lone pairs capable of engaging the hinge region of ATP-binding pockets across diverse kinase families [2].

Why Imidazo[1,2-a]pyrazin-3-amine Is Irreplaceable


The imidazo[1,2-a]pyrazine core differs fundamentally from its closest isosteric analogs—including imidazo[1,2-a]pyridine-3-amine, imidazo[1,2-a]pyrimidine, and imidazo[1,5-a]pyrazine—in both electronic distribution and target engagement profile. The three nitrogen atoms within the pyrazine ring create a distinct hydrogen-bond-acceptor pattern that directly influences kinase hinge-binding geometry; crystallographic evidence with Aurora-A (PDB: 2XNG) confirms that the N1 of the pyrazine ring forms a conserved hydrogen bond with the backbone NH of Ala213 in the hinge region, an interaction geometry not replicable by the single pyridine nitrogen of imidazo[1,2-a]pyridine analogs [1]. Furthermore, the 0 rotatable bonds and planar bicyclic architecture confer a conformational rigidity (rotatable bond count = 0) that translates to lower entropic penalty upon target binding compared to more flexible linker-based scaffolds [2]. Substitution of the pyrazine core with a pyridine (imidazo[1,2-a]pyridine-3-amine series) alters kinase selectivity profiles: imidazo[1,2-a]pyridine-3-amines have been identified primarily as ferroptosis inhibitors and EAAT3 transporter ligands, not as broad-spectrum kinase hinge binders [3], underscoring that scaffold choice dictates target class access.

Quantitative Evidence for Imidazo[1,2-a]pyrazin-3-amine


Aurora A/B Dual Inhibition Potency

The unsubstituted imidazo[1,2-a]pyrazine core (compound 1, the direct des-amino analog of the target compound) is itself a dual Aurora A/B inhibitor with modest cell potency (IC₅₀ = 250 nM) and low solubility (5 μM). Lead optimization via substitution at the 3-, 6-, and 8-positions yielded the acyclic amino alcohol 12k (SCH 1473759), a picomolar Aurora inhibitor (TdF Kd Aurora A = 0.02 nM; Aurora B = 0.03 nM) with improved cell potency (phos-HH3 IC₅₀ = 25 nM) and enhanced aqueous solubility (11.4 mM, a >2,000-fold improvement) [1]. This represents a >12,000-fold improvement in biochemical potency from the core scaffold to the optimized lead. In contrast, the imidazo[1,2-a]pyridine scaffold has not produced Aurora kinase inhibitors with comparable potency in peer-reviewed literature, and imidazo[1,5-a]pyrazine regioisomers show distinct kinase selectivity profiles [2].

Aurora kinase inhibition cancer therapeutics scaffold optimization

PI3Kα/mTOR Dual Inhibition Profile

A function-oriented synthesis comparing imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine cores identified compound 42, bearing the imidazo[1,2-a]pyrazine scaffold, with IC₅₀ values of 0.06 nM against PI3Kα and 3.12 nM against mTOR [1]. This represents a marked improvement over the previously reported lead compound 15a (an imidazo[1,2-b]pyridazine derivative), establishing the imidazo[1,2-a]pyrazine scaffold as superior for dual PI3K/mTOR potency. Compound 42 additionally demonstrated great kinase selectivity, low hepatotoxicity, modest plasma clearance, and acceptable oral bioavailability [1]. The imidazo[1,2-a]pyrazine core also yielded the clinical PI3K inhibitor BF738735 (PI4KIIIβ IC₅₀ = 5.7 nM, with >300-fold selectivity over PI4KIIIα IC₅₀ = 1.7 μM) .

PI3K/mTOR dual inhibition anticancer agents kinase selectivity

DDR1 Selectivity over DDR2

A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides was developed as selective DDR1 inhibitors. Compound 8v potently inhibited DDR1 with an IC₅₀ of 23.8 nM while showing substantially weaker activity against DDR2 (IC₅₀ = 1,740 nM), representing a 73-fold selectivity window [1]. Furthermore, 8v showed negligible activity against Bcr-Abl (IC₅₀ > 10 μM) and c-Kit (IC₅₀ > 10 μM), and demonstrated excellent selectivity when profiled against 468 kinases in a KINOMEscan platform [1]. In contrast, the dual DDR1/DDR2 inhibitor 5n (which also uses an imidazo[1,2-a]pyrazine hinge binder) shows only ~2.2-fold DDR1/DDR2 selectivity (Kd 7.9 vs. 8.0 nM) [2], highlighting that substitution at the 3-position of the imidazo[1,2-a]pyrazine core can tune selectivity from non-selective dual inhibition to highly DDR1-selective profiles.

DDR1 selective inhibition non-small cell lung cancer kinase selectivity profiling

BRD4/TAF1 Dual Bromodomain Inhibition

Using a biased multicomponent reaction strategy, the imidazo[1,2-a]pyrazine scaffold was optimized to yield UMB-32 (N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine), which binds BRD4 with a Kd of 550 nM and demonstrates 724 nM cellular potency in BRD4-dependent cell lines [1]. Critically, UMB-32 also inhibits TAF1 (Kd = 560 nM) and TAF1L (Kd = 1.3 μM), bromodomain-containing transcription factors that were previously unapproachable by discovery chemistry [1][2]. A 1.56 Å resolution co-crystal structure with BRD4 (PDB: 4WIV) confirmed the binding mode [2]. In contrast, the widely used BET inhibitor (+)-JQ1, based on a triazolothienodiazepine scaffold, shows no TAF1 activity, illustrating that the imidazo[1,2-a]pyrazine scaffold accesses a distinct bromodomain selectivity profile not achievable with other chemotypes [1].

BET bromodomain inhibition epigenetic therapeutics TAF1 inhibition

CHK1/MK2 Selectivity Switch

A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine hit (compound 58) with submicromolar potency toward MK2 (IC₅₀ = 650 nM). Through targeted derivatization, compound 59 was obtained with a potency switch toward CHK1, achieving IC₅₀ = 60 nM and an 18-fold selectivity for CHK1 over MK2 [1]. This demonstrates that the imidazo[1,2-a]pyrazine core can be tuned to discriminate between closely related kinases within the same screening hit series. A related series of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines developed via scaffold hopping from a weakly active screening hit yielded ATP-competitive CHK1 inhibitors that also inhibited CHK2 and ABL with equivalent or better potency depending on pendant substitution [2], further validating the scaffold's tunable kinase selectivity profile.

CHK1 kinase inhibition MK2 kinase inhibition kinase selectivity engineering

Leishmania Casein Kinase 1 Inhibition

The imidazo[1,2-a]pyrazine derivative CTN1122 was identified as a selective Leishmania casein kinase 1 (L-CK1.2) inhibitor with antileishmanial activity. Pharmacophore-guided optimization of the C2 position via Suzuki-Miyaura coupling on the imidazo[1,2-a]pyrazine core yielded compound 30, which exhibited the highest antileishmanial in vitro potency (IC₅₀ = 0.20 μM against L. major; 0.16 μM against L. donovani) alongside enhanced L-CK1.2 inhibition (IC₅₀ = 0.384 μM), with no significant mammalian cytotoxicity [1]. Crucially, the study confirmed that removal of C2 and C3 substituents from the imidazo[1,2-a]pyrazine core abolished L-CK1.2 inhibition and antileishmanial activity [1]. A meta-pyridyl isomer at C3 (compound 23) was completely inactive, demonstrating that the position of the nitrogen within the pyridine ring is essential [1]. Parallel C2 modulation studies identified compound 7k with IC₅₀ values of 0.31 μM (L. major) and 0.27 μM (L. donovani) and favorable selectivity indices [2].

antileishmanial drug discovery casein kinase 1 inhibition neglected tropical diseases

Application Scenarios for Imidazo[1,2-a]pyrazin-3-amine


Fragment-Based Kinase Inhibitor Discovery

Based on the demonstrated >12,000-fold Aurora kinase potency optimization achievable from the imidazo[1,2-a]pyrazine core [1], and the sub-nanomolar PI3Kα/mTOR dual inhibition (0.06 nM/3.12 nM) reported for optimized derivatives [2], imidazo[1,2-a]pyrazin-3-amine is the scaffold of choice for fragment-based kinase programs. Its computed properties (MW = 134.14, XLogP3 = 0.3, TPSA = 56.2 Ų, 0 rotatable bonds) satisfy fragment-like criteria (Rule of Three), and the 3-amine handle permits rapid library enumeration via the GBB multicomponent reaction . The scaffold's demonstrated ability to achieve 73-fold DDR1/DDR2 selectivity or equipotent dual inhibition, depending on substitution, provides a tunable selectivity platform not available with alternative fragment cores [3].

BRD4/TAF1 Dual Bromodomain Probe Development

The imidazo[1,2-a]pyrazin-3-amine scaffold uniquely enables access to BRD4/TAF1 dual bromodomain inhibition, as demonstrated by UMB-32 (BRD4 Kd = 550 nM; TAF1 Kd = 560 nM) [1]. No alternative chemotype has been reported to co-inhibit TAF1 while maintaining BRD4 potency. The availability of a 1.56 Å co-crystal structure (PDB: 4WIV) [2] provides structure-based design support for further optimization. This application scenario is particularly relevant for groups seeking to develop first-in-class epigenetic probes targeting the understudied TAF1 bromodomain.

Antileishmanial Drug Discovery Targeting L-CK1.2

Pharmacophore validation studies have confirmed that the imidazo[1,2-a]pyrazine core is essential for L-CK1.2 inhibition—removal of C2/C3 substituents abolishes activity, and the nitrogen position in the C3 pyridyl group is critical (meta-pyridyl isomer inactive) [1]. The most optimized derivative (compound 30) achieves sub-micromolar antiparasitic potency (L. major IC₅₀ = 0.20 μM; L. donovani IC₅₀ = 0.16 μM) with no significant mammalian cytotoxicity [1]. Parallel C2 modulation efforts have produced compound 7k with IC₅₀ values of 0.31 μM (L. major) and 0.27 μM (L. donovani) and favorable selectivity indices [2], establishing a clear structure-activity trajectory for procurement-driven optimization.

DNA Damage Response Kinase Programs with CHK1/MK2 Selectivity

The imidazo[1,2-a]pyrazine scaffold has demonstrated a unique capability for toggling selectivity between the DNA damage response kinases CHK1 and MK2. Starting from an MK2-preferring hit (58, MK2 IC₅₀ = 650 nM), peripheral diaminocyclohexyl substitution produced a CHK1-selective analog (59, CHK1 IC₅₀ = 60 nM) with 18-fold selectivity [1]. This tunability is not reported for alternative kinase inhibitor scaffolds such as imidazo[1,2-c]pyrimidines. For procurement decisions in CHK1-targeted oncology programs, this scaffold offers a validated entry point with documented selectivity engineering precedent [2].

Technical Documentation Hub

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